Methyl 3-ethylideneazetidine-1-carboxylate
Overview
Description
Methyl 3-ethylideneazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with an ethylidene substituent at the 3-position and a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylideneazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-chloro-3-methyl-1-azaallylic anion with appropriate reagents to form the azetidine ring . The reaction conditions often include the use of zinc chloride (ZnCl₂) at low temperatures to improve diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylideneazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce ethyl-substituted azetidines.
Scientific Research Applications
Methyl 3-ethylideneazetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-ethylideneazetidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways specific to its structure. The azetidine ring’s strain and electronic properties play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a reactive intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-ethylideneazetidine-1-carboxylate include other azetidine derivatives such as:
- 3-chloro-3-methylazetidine
- 3-ethylazetidine-1-carboxylate
- 3-methylazetidine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the ethylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 3-ethylideneazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6-4-8(5-6)7(9)10-2/h3H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZKHUUGLVPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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